molecular formula C23H22N4O4S B2361358 methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate CAS No. 1276339-59-3

methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate

Cat. No.: B2361358
CAS No.: 1276339-59-3
M. Wt: 450.51
InChI Key: AOFHTRFOYJPDPU-UHFFFAOYSA-N
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Description

Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, and a methoxybenzoate moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

The synthesis of methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolo[4,3-d]pyrimidine ring system.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the pyrazolo[4,3-d]pyrimidine intermediate.

    Attachment of the sulfanyl group: The sulfanyl group is attached to the pyrazolo[4,3-d]pyrimidine core via a thiolation reaction, using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid to form the desired methyl ester.

Industrial production methods for this compound would involve optimization of these synthetic steps to achieve high yields and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate can be compared with other similar compounds, such as:

    Pyrazolo[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Benzyl-substituted pyrazoles: These compounds have a benzyl group attached to a pyrazole ring, similar to the target compound, but lack the pyrimidine moiety.

    Methoxybenzoate derivatives: These compounds contain the methoxybenzoate group but differ in their core structures, leading to different chemical and biological properties.

The uniqueness of methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate lies in its combination of the pyrazolo[4,3-d]pyrimidine core, benzyl group, and methoxybenzoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-26-20-18(12-24-26)25-23(27(21(20)28)13-15-7-5-4-6-8-15)32-14-17-11-16(22(29)31-3)9-10-19(17)30-2/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFHTRFOYJPDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=CC(=C4)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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